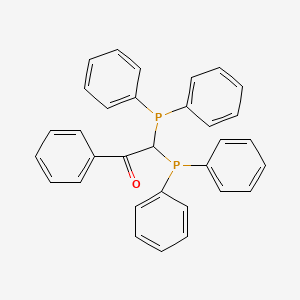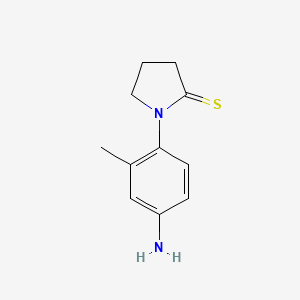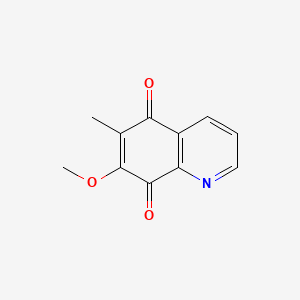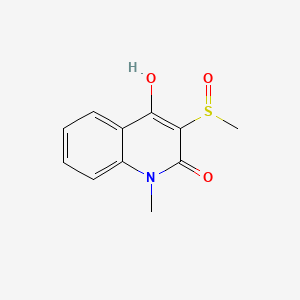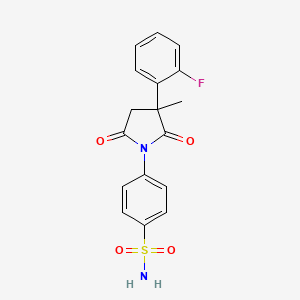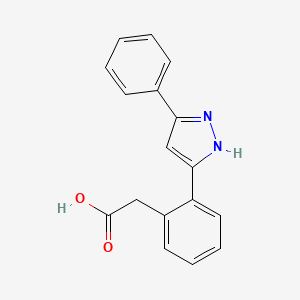
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of phenylhydrazine with cinnamic acid derivatives under acidic conditions . The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Catalysts and automated systems may also be employed to enhance efficiency and reduce costs .
化学反応の分析
Types of Reactions
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
類似化合物との比較
Similar Compounds
- 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole
- 1,3-diphenyl-1H-pyrazole
- 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole
Uniqueness
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
104907-27-9 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC名 |
2-[2-(3-phenyl-1H-pyrazol-5-yl)phenyl]acetic acid |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)10-13-8-4-5-9-14(13)16-11-15(18-19-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19)(H,20,21) |
InChIキー |
MVHIYGQQENACMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one](/img/structure/B12881522.png)
